molecular formula C6H7BrN2 B031645 4-Bromobenzene-1,2-diamine CAS No. 1575-37-7

4-Bromobenzene-1,2-diamine

Cat. No.: B031645
CAS No.: 1575-37-7
M. Wt: 187.04 g/mol
InChI Key: WIHHVKUARKTSBU-UHFFFAOYSA-N
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Description

4-Bromobenzene-1,2-diamine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of benzene, where two amino groups are positioned ortho to each other, and a bromine atom is attached to the para position relative to one of the amino groups. This compound is a white to brown crystalline solid and is soluble in organic solvents such as chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzene-1,2-diamine can be synthesized from 1,2-diaminobenzene through a multi-step process involving acetylation, bromination, and alkaline hydrolysis . The general steps are as follows:

    Acetylation: 1,2-diaminobenzene is first acetylated to protect the amino groups.

    Bromination: The acetylated intermediate is then brominated using bromine in the presence of a suitable solvent.

    Alkaline Hydrolysis: The brominated product undergoes alkaline hydrolysis to remove the acetyl protecting groups, yielding this compound.

Industrial Production Methods: In industrial settings, this compound can be produced by reacting aniline with bromine in the presence of sodium carbonate and ammonia . The reaction mixture is then subjected to crystallization to obtain the pure product.

Chemical Reactions Analysis

4-Bromobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, forming 1,2-diaminobenzene.

    Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinoxaline derivatives.

    Reduction: 1,2-diaminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

4-Bromobenzene-1,2-diamine is increasingly recognized for its role in pharmaceutical development. It serves as a precursor for synthesizing various therapeutic agents, particularly those targeting cancer treatment.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound can be modified to create compounds that exhibit significant anticancer activity. For instance, studies have shown that certain quinoxaline derivatives synthesized from this compound possess potent cytotoxic effects against cancer cell lines .

Dyes and Pigments

The compound is widely utilized in the production of dyes and pigments due to its ability to form stable colorants. It is particularly valuable in the textile and automotive industries where high-performance dyes are required.

Market Insights

The demand for high-quality dyes has led to a projected market growth rate of approximately 12.65% from 2024 to 2031 for products derived from this compound . This growth is attributed to increasing urbanization and a shift towards sustainable chemical solutions.

Application AreaDescription
TextilesUsed in dye formulations for fabrics
AutomotiveEmployed in coatings and finishes

Agrochemicals

In agrochemical applications, this compound acts as an intermediate in the synthesis of herbicides and pesticides. Its derivatives are being developed to enhance agricultural productivity while minimizing environmental impact.

Research Findings

Studies have indicated that compounds derived from this compound can effectively control pest populations while being less harmful to non-target species . This aligns with the growing demand for eco-friendly agricultural solutions.

Specialty Chemicals

The compound also finds applications in producing specialty chemicals used in various industrial processes. Its versatility allows it to be employed as a reagent in organic synthesis.

Laboratory Applications

In laboratory settings, this compound is utilized as a reagent for chemical reactions such as coupling reactions and the synthesis of complex organic molecules . This makes it invaluable for research and development purposes.

Mechanism of Action

The mechanism of action of 4-Bromobenzene-1,2-diamine involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and amino groups influence the reactivity of the benzene ring, making it susceptible to further functionalization. The compound can form intermediates that interact with various molecular targets, leading to the formation of new chemical entities .

Comparison with Similar Compounds

  • 4-Bromo-2-aminoaniline
  • 4-Bromo-o-phenylenediamine
  • 3-Bromo-1,2-diaminobenzene

Comparison: 4-Bromobenzene-1,2-diamine is unique due to the specific positioning of the bromine atom and amino groups, which imparts distinct reactivity and properties. Compared to its analogs, it offers a different set of chemical behaviors and applications, particularly in the synthesis of quinoxaline derivatives and other specialized compounds .

Biological Activity

4-Bromobenzene-1,2-diamine, also known as 4-bromo-o-phenylenediamine, is an organic compound with significant biological activity. Its structure consists of a bromine atom attached to a benzene ring that is further substituted with two amino groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its diverse biological properties.

  • Chemical Formula : C6H6BrN2
  • Molecular Weight : 189.03 g/mol
  • CAS Number : 1575-37-7

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Properties

The compound has been studied for its antioxidant capabilities, attributed to its phenolic structure. It scavenges free radicals and reduces oxidative stress in cellular environments, which may have implications for aging and chronic disease prevention.

Anti-cancer Activity

This compound has been investigated for its potential anti-cancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death.

Case Study: Anti-cancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution in biological systems. It is categorized as a blood-brain barrier (BBB) permeant compound, which may allow it to exert effects on central nervous system targets.

Table 2: Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
BBB PermeabilityYes
CYP Enzyme InhibitionCYP3A4 (Yes)

Toxicity and Safety

While the compound shows promise in various applications, its toxicity profile is crucial for further development. Preliminary studies indicate low toxicity levels in vitro; however, comprehensive toxicological assessments are necessary to establish safety for human use.

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound across different fields:

  • Pharmaceuticals : Investigating its role as an antimicrobial or anti-cancer agent.
  • Cosmetics : Evaluating antioxidant properties for skin protection formulations.
  • Agriculture : Assessing its efficacy as a biopesticide.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 4-bromobenzene-1,2-diamine in organic chemistry?

  • Answer : this compound is a key intermediate for synthesizing benzimidazoles and quinoxalines, which are pivotal in pharmaceuticals, agrochemicals, and materials science. For example, it reacts with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions to form benzimidazole cores via cyclocondensation . In advanced applications, it participates in palladium-catalyzed Suzuki cross-coupling reactions to construct fused aromatic systems for thermally activated delayed fluorescence (TADF) materials in OLEDs .

Q. What safety precautions are critical when handling this compound?

  • Answer : The compound is classified as harmful (H301, H315, H317, H319) and requires strict handling protocols:

  • PPE : Gloves, lab coat, and eye protection.
  • Storage : Keep sealed in a dry, dark environment at room temperature to prevent degradation .
  • First Aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Q. How can researchers purify this compound after synthesis?

  • Answer : Common purification methods include:

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/cyclohexane to isolate derivatives like benzotriazoles .
  • Recrystallization : Employ ethanol or toluene for high-purity crystalline products .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The bromine atom acts as a directing group and facilitates Suzuki-Miyaura cross-coupling reactions. For instance, in TADF material synthesis, bromine enables selective coupling with boronic acids (e.g., 4-(diphenylamino)phenyl boronic acid) to form dibenzo[a,c]phenazine derivatives. Theoretical calculations (DFT) confirm enhanced charge-transfer properties in these systems .

Q. What analytical techniques are essential for characterizing derivatives of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR verifies regioselectivity in cyclization products (e.g., benzotriazoles or quinoxalines) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming structures like 7-bromo-2-(4-chlorophenyl)-quinoxaline .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights of complex intermediates .

Q. How can reaction conditions be optimized for cyclization of this compound to benzotriazoles?

  • Answer :

  • Solvent System : Use acetic acid with sonication (30–60 min) to accelerate cyclization with NaNO₂ .
  • Workup : Extract with ethyl acetate, wash with Na₂CO₃ to neutralize acids, and dry with Na₂SO₄ before chromatography .

Q. What contradictions exist in reported synthetic methods for quinoxaline derivatives using this compound?

  • Answer : Variations in catalyst systems (e.g., DABCO vs. Pd(PPh₃)₄) and solvents (THF vs. 1,4-dioxane) impact yields and regioselectivity. For example, DABCO in THF achieves 65–75% yield for Erdafitinib intermediates, while Pd-catalyzed methods prioritize electronic tuning for OLED materials .

Q. Methodological Case Studies

Case Study: Synthesis of a TADF Luminophore

  • Procedure :

React this compound with 4-(diphenylamino)phenyl boronic acid via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, 85°C).

Condense the product with 3-bromophenanthrene-9,10-dione in acetic acid (120°C) to form a dibenzo[a,c]phenazine core.

Characterize using ¹H NMR and cyclic voltammetry to confirm TADF properties .

Case Study: Radiolabeling for Amyloid-β Probes

  • Procedure :

Cyclize this compound with p-dimethylaminobenzaldehyde to form a benzimidazole intermediate.

Introduce ¹²⁵I via electrophilic substitution.

Validate binding affinity (Ki = 9.8 nM for Aβ aggregates) and biodistribution in murine models .

Properties

IUPAC Name

4-bromobenzene-1,2-diamine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHHVKUARKTSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314531
Record name 4-bromobenzene-1,2-diamine
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Molecular Weight

187.04 g/mol
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CAS No.

1575-37-7
Record name 4-Bromo-1,2-benzenediamine
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Record name 1,2-Diamino-4-bromobenzene
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Record name 4-bromobenzene-1,2-diamine
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Record name 4-bromobenzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

4-Bromo-2-nitroaniline (12 g, 55 mmol), 1% Pt/C (1.2 g) and THF (120 mL) were added to a 250 mL bottle. The reaction mixture was hydrogenated at a pressure of approximately 40 psig H2. The hydrogenation reaction mixture was monitored by HPLC until the Area % of 4-bromo-2-nitroaniliine was less than 1%. The reaction mixture was filtered and then concentrated to yield 10.6 g of 4-bromo-benzene-1,2-diamine (as a black oil that solidifies). 4-Bromo-benzene-1,2-diamine was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 3.28 (br, 4H), 6.54 (d, 1H), 6.77–6.81 (m, 2H).
Quantity
12 g
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reactant
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1.2 g
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catalyst
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120 mL
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Synthesis routes and methods II

Procedure details

4-Bromo-2-nitroaniline 600 mg (2.76 mmol) was dissolved in 25 ml absolute ethanol and 2.72 g (14 mmol) SnCl2 was added. The mixture was refluxed overnight. Ethanol was removed in vacuo and the mixture basified with 2N NaOH to pH 11. Ether extraction, drying the ether-layer over anhydrous Na2SO4 and concentration in vacuo afforded 486 mg (2.6 mmol, 94% yield) of the crude 4-bromo-o-phenylenediamine which was used for the next step without characterization.
Quantity
600 mg
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reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One
Name
Quantity
2.72 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-2-nitroaniline (1.0 eq) and SnCl2(2.2 eq) in EtOH was heated at reflux for 3 hours. After this time, the solution was poured onto ice, brought to pH 10 with 2M NaOH and extracted with Et2O. The combined organic layers were dried over MgSO4 and concentrated. The resulting brown oil was purified by silica gel chromatography (0-50% EtOAc:hexanes) to provide a light yellow solid. LC/MS m/z 187.1 (MH+), Rf 1.33 minutes.
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Synthesis routes and methods IV

Procedure details

A mixture of o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml) and acetic anhydride (10.4 g, 102 mmol) was cooled in ice water, to which a solution of bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml) was added and the reaction mixture was stirred for 40 minutes at 50°-55° C. and then the mixture was poured into a solution of sodium hydrogensulfite (1.5 g) in ice water (300 ml).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
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[Compound]
Name
ice water
Quantity
300 mL
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solvent
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
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0 (± 1) mol
Type
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10 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromobenzene-1,2-diamine
4-Bromobenzene-1,2-diamine
4-Bromobenzene-1,2-diamine
4-Bromobenzene-1,2-diamine
4-Bromobenzene-1,2-diamine

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